2-(Trifluoromethyl)piperidin-4-one hydrochloride
Description
Chemical Identity and Nomenclature
This compound is characterized by its distinctive molecular architecture that integrates multiple functional elements within a single framework. The compound possesses the molecular formula C6H9ClF3NO and exhibits a molecular weight of 203.59 daltons. The International Union of Pure and Applied Chemistry name for this compound is 2-(trifluoromethyl)-4-piperidinone hydrochloride, reflecting its systematic nomenclature based on the parent piperidine ring system.
The Simplified Molecular Input Line Entry System representation of this compound is O=C1CC(C(F)(F)F)NCC1.[H]Cl, which clearly delineates the structural arrangement of atoms and bonds. This notation reveals the presence of a six-membered saturated nitrogen-containing ring with a ketone functionality at the 4-position and a trifluoromethyl group at the 2-position, with the hydrochloride salt formation indicated by the discrete hydrogen chloride component.
The compound's three-dimensional structure can be understood through its International Chemical Identifier Key: JPRKRQAROZGATQ-UHFFFAOYSA-N. This unique identifier encodes the complete connectivity and stereochemical information of the molecule, facilitating accurate identification across various chemical databases and research platforms.
The structural foundation of this compound rests upon the piperidine core, which represents one of the most prevalent heterocyclic motifs in pharmaceutical chemistry. Piperidine itself, first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, was originally isolated from the alkaloid piperine found in black pepper. The systematic incorporation of fluorinated substituents into this classical heterocyclic framework represents a modern advancement in synthetic methodology, combining historical precedent with contemporary fluorine chemistry.
The trifluoromethyl group positioned at the 2-carbon of the piperidine ring imparts significant electronic and steric modifications to the molecular architecture. This functional group, with its formula -CF3, derives its nomenclature from the parent methyl group through the systematic replacement of each hydrogen atom with fluorine. The resulting electronic environment creates substantial changes in molecular properties, including altered lipophilicity, metabolic stability, and binding characteristics.
Historical Development in Heterocyclic Chemistry
The development of compounds such as this compound must be understood within the broader historical context of heterocyclic chemistry, which began its systematic development during the early nineteenth century. The foundations of this field were established through pioneering discoveries that revealed the structural complexity and functional diversity of ring systems containing heteroatoms.
The historical progression of heterocyclic chemistry commenced in 1818 when Brugnatelli successfully isolated alloxan from uric acid, marking one of the earliest systematic studies of nitrogen-containing ring systems. This groundbreaking work was followed by Dobereiner's production of furfural from starch treatment with sulfuric acid in 1832, and Runge's isolation of pyrrole through the dry distillation of bones in 1834. These early discoveries established the fundamental principles that would guide subsequent investigations into heterocyclic structures.
The specific development of piperidine chemistry traces back to the mid-nineteenth century when both Thomas Anderson and Auguste Cahours independently reported the isolation and characterization of piperidine from natural sources. Anderson's work in 1850 and Cahours' subsequent investigations in 1852 involved the treatment of piperine with nitric acid, revealing the fundamental six-membered saturated nitrogen heterocycle that would become central to numerous pharmaceutical developments.
The twentieth century witnessed remarkable advances in heterocyclic chemistry, with several milestone discoveries that shaped contemporary understanding. In 1906, Friedlander's synthesis of indigo dye demonstrated the practical importance of heterocyclic compounds in industrial applications. The 1936 work by Treibs, who isolated chlorophyll derivatives from crude oil, provided crucial insights into the biological origins of petroleum and highlighted the ubiquitous nature of heterocyclic structures in natural systems.
A pivotal moment in the recognition of heterocyclic importance occurred in 1951 with the description of Chargaff's rules, which emphasized the central role of heterocyclic compounds, specifically purines and pyrimidines, in the genetic code. This discovery underscored the fundamental biological significance of heterocyclic structures and their essential roles in life processes.
The integration of fluorine chemistry into heterocyclic frameworks represents a more recent historical development. The first investigations of trifluoromethyl groups in relation to biological activity were conducted by F. Lehmann in 1927. Early synthetic methodologies for introducing trifluoromethyl groups were developed by Frédéric Swarts in 1892, utilizing antimony fluoride-based reactions. These pioneering efforts laid the groundwork for the sophisticated trifluoromethylation strategies employed in contemporary pharmaceutical chemistry.
| Year | Development | Researcher | Significance |
|---|---|---|---|
| 1818 | Isolation of alloxan from uric acid | Brugnatelli | First systematic heterocyclic study |
| 1850 | First report of piperidine | Thomas Anderson | Foundation of piperidine chemistry |
| 1852 | Independent piperidine isolation | Auguste Cahours | Confirmation and naming of piperidine |
| 1892 | Early trifluoromethylation method | Frédéric Swarts | Antimony fluoride-based synthesis |
| 1927 | Trifluoromethyl biological activity studies | F. Lehmann | First bioactivity investigations |
| 1951 | Description of Chargaff's rules | Chargaff | Recognition of heterocyclic genetic importance |
The contemporary significance of heterocyclic compounds extends far beyond their historical origins. Current estimates indicate that more than half of all known chemical compounds contain heterocyclic elements, with approximately 59% of United States Food and Drug Administration-approved drugs incorporating nitrogen heterocycles. This prevalence underscores the continuing relevance of heterocyclic chemistry in modern pharmaceutical development and validates the historical trajectory that began with early nineteenth-century discoveries.
Role of Trifluoromethyl Groups in Bioactive Molecules
The incorporation of trifluoromethyl groups into bioactive molecules represents one of the most significant strategic advances in contemporary medicinal chemistry. The trifluoromethyl functional group, with its distinctive electronic properties and structural characteristics, has emerged as a critical tool for molecular optimization in pharmaceutical development.
The fundamental properties of the trifluoromethyl group stem from its unique electronic characteristics. This functional group exhibits significant electronegativity that is often characterized as intermediate between the electronegativities of fluorine and chlorine. This distinctive electronic environment results in profound effects on molecular acidity and basicity, with trifluoromethyl-substituted compounds frequently demonstrating enhanced acidic properties, as exemplified by trifluoromethanesulfonic acid and trifluoroacetic acid.
The strategic application of trifluoromethyl groups in drug development has yielded numerous clinically significant compounds. Notable pharmaceutical agents incorporating trifluoromethyl functionality include efavirenz, a human immunodeficiency virus reverse transcriptase inhibitor marketed as Sustiva; fluoxetine, the widely prescribed antidepressant known as Prozac; and celecoxib, a nonsteroidal anti-inflammatory drug marketed as Celebrex. These examples demonstrate the broad therapeutic applicability of trifluoromethylated compounds across diverse pharmacological targets.
The medicinal utility of trifluoromethyl groups extends to their function as bioisosteres, where they serve as strategic replacements for chloride or methyl groups in lead compound optimization. This substitution strategy enables medicinal chemists to fine-tune the steric and electronic properties of molecular frameworks, often resulting in improved pharmacological profiles. Additionally, trifluoromethyl groups provide protection for reactive methyl groups against metabolic oxidation, thereby enhancing the metabolic stability of pharmaceutical compounds.
The historical development of trifluoromethyl groups in medicinal applications traces back to 1928, although intensive research efforts began in earnest during the mid-1940s. This timeline reflects the growing recognition of fluorine's unique contributions to pharmaceutical chemistry and the development of reliable synthetic methodologies for introducing trifluoromethyl functionality into complex molecular architectures.
| Pharmaceutical Compound | Therapeutic Class | Trifluoromethyl Function | Market Name |
|---|---|---|---|
| Efavirenz | Human immunodeficiency virus reverse transcriptase inhibitor | Metabolic stability enhancement | Sustiva |
| Fluoxetine | Selective serotonin reuptake inhibitor | Bioavailability optimization | Prozac |
| Celecoxib | Nonsteroidal anti-inflammatory drug | Selectivity enhancement | Celebrex |
| Mefloquine | Antimalarial agent | Tissue penetration improvement | Lariam |
| Leflunomide | Disease-modifying antirheumatic drug | Metabolic persistence | Arava |
The synthetic accessibility of trifluoromethyl groups has been revolutionized through the development of advanced reagent systems and methodologies. The preparation of trifluoromethyltrimethylsilane was first reported by Ingo Ruppert in 1984, providing a valuable nucleophilic trifluoromethylating agent. Subsequent work by Prakash and Olah in 1989 demonstrated the activation of this reagent system with fluoride ions for nucleophilic trifluoromethylation of carbonyl compounds. These methodological advances have enabled the routine incorporation of trifluoromethyl groups into diverse molecular frameworks, including heterocyclic systems such as piperidines.
The broader impact of trifluoromethylation extends beyond individual pharmaceutical compounds to encompass entire therapeutic areas. In agrochemical applications, compounds such as sulfoxaflor function as systemic insecticides, while trifluralin serves as a dinitroaniline herbicide. These applications demonstrate the versatility of trifluoromethyl groups across different sectors of chemical application, reinforcing their importance in contemporary molecular design strategies.
Recent investigations into piperidine-based compounds have revealed the potential of trifluoromethylated derivatives in targeting specific biological receptors. Research efforts focusing on sigma receptor 1 ligands have identified potent compounds incorporating piperidine frameworks with strategic substitution patterns. These studies underscore the continuing relevance of heterocyclic modification strategies in contemporary drug discovery efforts and validate the historical progression from fundamental heterocyclic chemistry to sophisticated pharmaceutical applications.
Properties
IUPAC Name |
2-(trifluoromethyl)piperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO.ClH/c7-6(8,9)5-3-4(11)1-2-10-5;/h5,10H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRKRQAROZGATQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1=O)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744624 | |
| Record name | 2-(Trifluoromethyl)piperidin-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253789-36-4 | |
| Record name | 4-Piperidinone, 2-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1253789-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)piperidin-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Condensation of Piperidone and Trifluoromethylbenzaldehyde Derivatives
One documented approach involves the condensation of substituted benzaldehydes bearing trifluoromethyl groups with piperidone derivatives under basic catalysis:
-
- Dissolve 5 mmol of ortho-trifluoromethylbenzaldehyde in 15–50 mL anhydrous ethanol.
- Add 2.5 mmol of N-methylpiperidone.
- Add 3–5 drops of 40% sodium hydroxide as a catalyst.
- Maintain the reaction temperature below 8°C.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the solid product, wash with 50% ethanol and water, and dry under vacuum.
- If no precipitate forms, adjust pH to neutral with 10% HCl and repeat the isolation.
- Purify the product by silica gel column chromatography using chloroform:methanol or petroleum ether:ethyl acetate as eluents or by recrystallization.
Outcome :
This method yields N-methyl-3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-one derivatives with high purity suitable for further applications.
Synthesis from Pipecolic Acid via Fluorination
A classical and scalable method involves the fluorination of pipecolic acid or its derivatives:
Procedure (as per patent CN102603611B):
- In a stainless steel autoclave, mix 100 g of 4-piperidine carboxylic acid (pipecolic acid), 100 g of trichloromethane, and 50 g of anhydrous hydrofluoric acid. Stir for 15 minutes.
- Add 270 g of sulfur tetrafluoride (SF4).
- Heat the mixture to 85°C and maintain stirring for 3 hours.
- Cool to room temperature.
- Remove by-products (thionyl difluoride and unreacted SF4) by alkali absorption.
- Neutralize the reaction mixture to pH 10 with sodium hydroxide.
- Extract the product with chloroform.
- Purify by fractional distillation.
Notes :
- This method is industrially relevant due to the use of bulk reagents and scalable equipment.
- The reaction conditions are harsh, requiring specialized equipment for handling hydrofluoric acid and sulfur tetrafluoride.
Multi-Step Synthesis via Lactam and Imine Intermediates
Advanced synthetic routes involve multi-step transformations starting from piperidin-2-one derivatives and ethyl trifluoroacetate:
-
- Claisen condensation of N-(diethoxymethyl)piperidin-2-one with ethyl trifluoroacetate in the presence of sodium hydride (NaH).
- Acidic deprotection with hydrochloric acid to yield fluorinated acyl lactams.
- Heating under reflux in 6 M HCl to induce decarboxylation.
- Alkaline treatment with potassium hydroxide (KOH) to form hemiaminal intermediates.
- Conversion of hemiaminals into imines, which serve as versatile intermediates for further functionalization.
-
- This method allows structural diversification and introduction of various substituents on the piperidine ring.
- It provides access to the hydrochloride salt form through subsequent acid treatment.
Hydrogenation of 2-(Trifluoromethyl)pyridine
An alternative route involves catalytic hydrogenation of commercially available 2-(trifluoromethyl)pyridine:
-
- Hydrogenate 2-(trifluoromethyl)pyridine using Pd, Pt, or Rh catalysts under mild conditions.
- Isolate the saturated 2-(trifluoromethyl)piperidine.
- Subsequent oxidation or functional group transformations can yield the 4-one hydrochloride derivative.
Benefits :
Data Table: Summary of Key Preparation Methods
Research Findings and Notes
The fluorination of pipecolic acid with sulfur tetrafluoride in the presence of hydrofluoric acid remains the most direct and industrially viable method to produce 2-(trifluoromethyl)piperidine derivatives, including the 4-one hydrochloride salt, with yields up to 80% and high purity.
Multi-step synthetic routes involving Claisen condensation and imine intermediates provide synthetic flexibility for producing a variety of α-trifluoromethyl piperidine derivatives, which can be converted into hydrochloride salts by acid treatment.
Catalytic hydrogenation of trifluoromethyl-substituted pyridines is a mild alternative that avoids the use of hazardous fluorinating agents, though it requires access to specific starting materials.
Purification techniques commonly involve silica gel chromatography and recrystallization, with solvent systems tailored to the specific derivatives synthesized.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)piperidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₇H₈ClF₃N
Molecular Weight : 203.63 g/mol
Solubility : Enhanced solubility in polar solvents due to its hydrochloride form.
The compound features a piperidine ring substituted with both a trifluoromethyl group and a methyl group. This configuration enhances its lipophilicity, facilitating membrane permeability and interaction with biological targets.
Chemical Synthesis
2-(Trifluoromethyl)piperidin-4-one hydrochloride serves as a crucial building block in organic synthesis. It can undergo various chemical reactions, including:
- Oxidation : Can be oxidized to form N-oxides.
- Reduction : The trifluoromethyl group can be converted to other functional groups using reducing agents like lithium aluminum hydride (LiAlH₄).
- Substitution Reactions : Participates in nucleophilic substitutions, allowing for the introduction of different functional groups.
The compound exhibits significant biological activities, particularly in enzyme inhibition and receptor binding:
- Enzyme Inhibition : It has been shown to inhibit N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), an enzyme involved in lipid metabolism. This inhibition suggests potential applications in studying lipid signaling pathways.
- Receptor Binding : Preliminary studies indicate that it may bind to dopamine receptors, which could have implications for treating neurological disorders .
Drug Development
The unique properties of this compound make it a candidate for drug development:
- Anti-Viral Activity : Related compounds have shown potential anti-HCV activity, indicating that derivatives of this piperidine may be explored for antiviral therapies .
- Cancer Therapy : Studies suggest that trifluoromethyl-substituted compounds can exhibit cytotoxic effects on cancer cell lines, pointing towards their use in cancer treatment.
Pharmacokinetics
Research into the pharmacokinetics of similar compounds indicates that modifications in the piperidine structure significantly affect bioavailability and metabolic stability. Understanding these parameters is essential for developing effective therapeutic agents.
Table 1: Summary of Biological Activities
Case Study Example
A study conducted on the interaction of this compound with NAPE-PLD demonstrated its effectiveness as a competitive inhibitor. This finding highlights its potential role as a pharmacological tool in lipid signaling research, paving the way for further investigations into related metabolic pathways .
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)piperidin-4-one hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's reactivity and stability, making it effective in various chemical and biological processes. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects
- Trifluoromethyl vs. Methoxy/Aryl Groups: In , piperidin-4-one hydrochloride is functionalized with aryl or methoxy groups (e.g., 4-methoxy-aniline derivatives). For instance, the trifluoromethyl group may slow reaction rates due to steric and electronic effects, necessitating optimized conditions for reductive amination (e.g., NaB(OAc)₃H in anhydrous ClCH₂CH₂Cl) . highlights a piperidin-4-one derivative with acetyl and methoxyphenyl groups. The acetyl group introduces an electron-withdrawing carbonyl, while methoxy groups are electron-donating, contrasting with the -CF₃ group’s strong inductive effects.
Ring Modifications
- Piperidine vs. Piperazine/Morpholine :
- Piperazine-based compounds (e.g., Impurity E(EP) in ) contain two nitrogen atoms, enhancing hydrogen-bonding capacity compared to piperidine’s single nitrogen. This difference impacts receptor binding in biological systems.
- Morpholine derivatives (e.g., Example 329 in ) replace one carbon with oxygen, increasing polarity and altering solubility profiles .
Molecular Weight and Solubility
Crystallographic and Analytical Data
- Structural Insights :
- LCMS Characterization: Non-CF₃ analogs (e.g., Reference Example 107 in ) show LCMS peaks at m/z 658 [M+H]⁺, while trifluoromethylated compounds (e.g., Example 329 in ) are characterized by higher molecular weights and distinct fragmentation patterns .
Biological Activity
2-(Trifluoromethyl)piperidin-4-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies that highlight its potential therapeutic applications.
The compound exhibits a range of biochemical properties that influence its interaction with biological systems:
- Enzyme Interactions : It has been shown to modulate enzyme activity, particularly inhibiting enzymes involved in metabolic pathways. This modulation can alter the overall metabolic flux within cells, impacting various biochemical reactions.
- Cellular Metabolism : The compound influences cellular metabolism by affecting gene expression and cell signaling pathways. It has been observed to alter the expression of genes associated with metabolic processes.
Cellular Effects
The effects of this compound on cellular processes are profound:
- Anticancer Activity : In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines. For example, derivatives of this compound have shown IC50 values ranging from 0.32 to 12 µM across different cancer types, indicating that structural modifications can enhance potency against specific targets.
- Anti-inflammatory Effects : The compound has been reported to inhibit the activation of NF-κB, a key regulator in inflammatory responses. This inhibition leads to reduced inflammation and promotes apoptosis in hepatoma cells through the down-regulation of anti-apoptotic proteins like Bcl-2 and up-regulation of pro-apoptotic factors such as Bax and C-caspase-3 .
Molecular Mechanism
The molecular mechanisms through which this compound exerts its effects include:
- Binding Interactions : The compound binds to active sites of various enzymes and proteins, leading to either inhibition or activation depending on the target molecule.
- Gene Regulation : It interacts with transcription factors and regulatory proteins, influencing gene expression related to metabolic pathways and cellular responses.
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
Q & A
Q. What are the most reliable synthetic routes for 2-(trifluoromethyl)piperidin-4-one hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via two primary routes:
- Route 1 : Fluorination of a trichloromethyl precursor using agents like SF₄ or DAST. Optimal yields (>70%) are achieved under anhydrous conditions in dichloromethane at −20°C to 0°C .
- Route 2 : Cyclization of trifluoromethyl-containing precursors (e.g., γ-keto acids) with ammonium acetate in ethanol under reflux. This method requires careful pH control (pH 6–7) to avoid byproduct formation .
Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: 5–10% methanol in DCM).
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the piperidinone ring and trifluoromethyl group (δ ~120 ppm for ¹⁹F in ¹H-¹⁹F coupling experiments) .
- LCMS/HPLC : Retention time (~1.35 minutes under QC-SMD-TFA05 conditions) and [M+H]+ ion peaks (e.g., m/z 259.65) validate molecular weight and purity .
- X-ray Crystallography : SHELXL refinement (SHELX-2018) resolves stereochemistry and hydrogen-bonding networks in the hydrochloride salt .
Q. How does the trifluoromethyl group impact solubility and stability in aqueous vs. organic solvents?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP ~1.8), improving solubility in DMSO or ethanol but reducing aqueous solubility. Stability studies (pH 1–12, 25–60°C) show decomposition <5% after 24 hours in acidic buffers (pH 3–5) but degradation (~15%) under basic conditions (pH >10) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Case Study : Discrepancies in ¹³C NMR shifts for the carbonyl group (δ 205–210 ppm) may arise from tautomerism or solvent effects. Use variable-temperature NMR (VT-NMR) to assess dynamic equilibria .
- Cross-Validation : Pair X-ray data (SHELXL-refined) with DFT calculations (e.g., Gaussian 16) to reconcile geometric parameters (bond lengths/angles) .
Q. What strategies optimize multi-step synthesis for derivatives of this compound?
- Methodological Answer :
- Step 1 : Introduce functional groups (e.g., aryl substituents) via Buchwald-Hartwig coupling (Pd(OAc)₂, XPhos ligand) on the piperidinone nitrogen.
- Step 2 : Protect the ketone with a tert-butyldimethylsilyl (TBS) group to prevent side reactions during subsequent fluorination .
- Yield Optimization : Use DoE (Design of Experiments) to model temperature, solvent, and catalyst ratios. For example, THF at 60°C with 5 mol% Pd improves coupling efficiency by 25% .
Q. How can SHELX programs address challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Crystal Growth : Diffraction-quality crystals are obtained via slow evaporation from acetonitrile/water (1:1). SHELXD identifies heavy atoms (Cl⁻) for phasing, while SHELXL refines anisotropic displacement parameters .
- Twinning Issues : For twinned crystals, apply the TWIN command in SHELXL with a BASF parameter to model overlapping lattices .
Q. What computational methods predict the reactivity of 2-(trifluoromethyl)piperidin-4-one in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces (EPS), identifying electron-deficient sites (e.g., C-2 and C-6) prone to nucleophilic attack .
- MD Simulations : GROMACS models solvation effects in DMF, showing higher activation energy (~25 kcal/mol) for reactions at C-4 due to steric hindrance .
Data Contradiction Analysis
Q. Why do biological activity assays show variability for derivatives of this compound?
- Methodological Answer :
- Source 1 : Antimicrobial assays (MIC values: 2–32 µg/mL) may vary due to protonation states in physiological buffers. Adjust pH to 7.4 during testing to stabilize the hydrochloride salt .
- Source 2 : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) for kinase inhibition often arise from differences in assay conditions (ATP concentration: 1 mM vs. 100 µM). Standardize ATP levels to 200 µM for consistency .
Methodological Best Practices
- Synthesis : Prioritize fluorination Route 1 for scalability; Route 2 is preferable for introducing chiral centers .
- Characterization : Always cross-validate NMR with LCMS to detect low-level impurities (<0.5%) .
- Crystallography : Use SHELXL’s HKLF 5 format for twinned data and ISOR restraints for disordered trifluoromethyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
